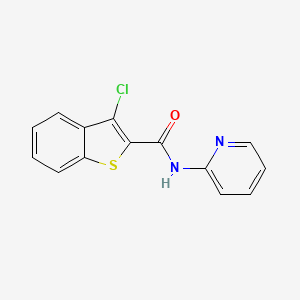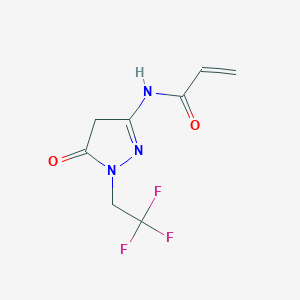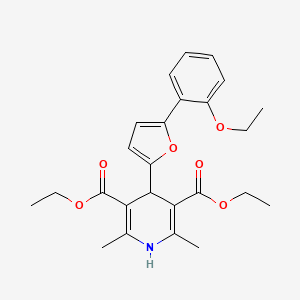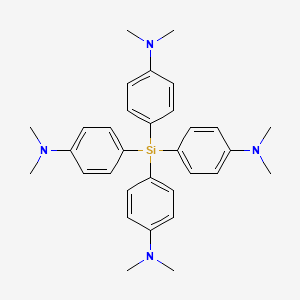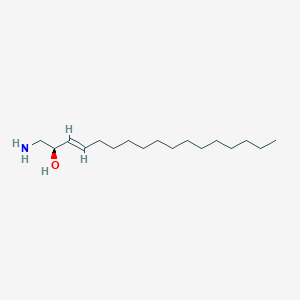
Benzyl alpha-chlorophenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl alpha-chlorophenylacetate is an organic compound with the molecular formula C15H13ClO2. It is a derivative of phenylacetic acid, where the alpha position is substituted with a chlorine atom and the carboxyl group is esterified with a benzyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl alpha-chlorophenylacetate can be synthesized through the esterification of alpha-chlorophenylacetic acid with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves the chlorination of phenylacetic acid in the presence of a catalyst like red phosphorus at elevated temperatures. The resulting alpha-chlorophenylacetic acid is then esterified with benzyl alcohol under controlled conditions to yield the final product. The process may involve multiple purification steps, including distillation and recrystallization, to achieve the desired purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position.
Substitution: The chlorine atom at the alpha position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alpha-chlorophenylmethanol.
Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Benzyl alpha-chlorophenylacetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of benzyl alpha-chlorophenylacetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary based on the specific context of its use .
Comparaison Avec Des Composés Similaires
Ethyl alpha-chlorophenylacetate: Similar in structure but with an ethyl ester instead of a benzyl ester.
Methyl alpha-chlorophenylacetate: Contains a methyl ester group instead of a benzyl ester.
Benzyl alpha-bromophenylacetate: Similar structure but with a bromine atom instead of chlorine at the alpha position.
Uniqueness: Benzyl alpha-chlorophenylacetate is unique due to its specific ester and halogen substitution, which confer distinct chemical reactivity and biological properties. The presence of the benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .
Propriétés
Numéro CAS |
19484-20-9 |
|---|---|
Formule moléculaire |
C15H13ClO2 |
Poids moléculaire |
260.71 g/mol |
Nom IUPAC |
benzyl 2-chloro-2-phenylacetate |
InChI |
InChI=1S/C15H13ClO2/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10,14H,11H2 |
Clé InChI |
MUVYSAMUJCAUPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




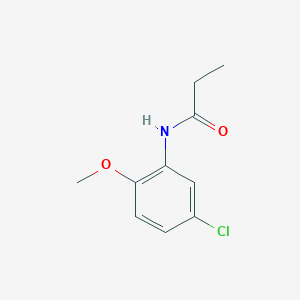
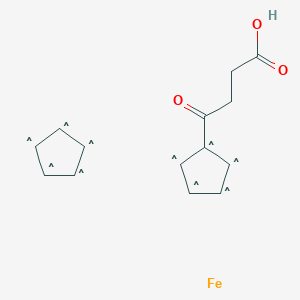

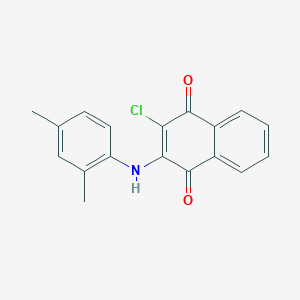

![N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate](/img/structure/B11943640.png)
